3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
Description
Properties
IUPAC Name |
3-amino-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-4(12)11-5(7)9-10-6(11)8-3/h2H,1H3,(H2,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJTVRPKKVSPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=NNC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another approach utilizes microwave-mediated, catalyst-free conditions to synthesize triazolopyrimidines from enaminonitriles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and mechanochemical methods suggests potential for scalable and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-(difluoromethoxy)phenylacetic acid is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a precursor for various drug candidates targeting multiple biological pathways.
The compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in drug metabolism and synthesis processes. The bromine and difluoromethoxy groups enhance binding affinity, making it a candidate for developing enzyme inhibitors.
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents.
- Cellular Signaling Modulation : The difluoromethoxy group may interact with receptors or proteins involved in cellular signaling pathways, potentially altering cell behavior and responses.
Case Study 1: Enzyme Interaction
A study focusing on halogenated aromatic compounds revealed that modifications to the structure could significantly enhance enzyme inhibition. The presence of bromine in 3-Bromo-4-(difluoromethoxy)phenylacetic acid is expected to yield similar results, influencing drug metabolism pathways.
Case Study 2: Antimicrobial Screening
In antimicrobial assays involving brominated benzene derivatives, compounds with specific substitutions showed enhanced efficacy against various bacterial strains. Although direct data on this compound is limited, its structural similarities suggest promising antimicrobial potential.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression . This inhibition leads to the arrest of cell division and induces apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and biological differences between 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol and analogous compounds:
Key Findings from Comparative Analysis
Antiviral Potency: The target compound outperforms ANA-1 in antiviral efficacy, with a lower EC₅₀ (0.55 μM vs. IC₅₀ = 30 μM). This disparity may arise from the amino group at position 3, which enhances hydrogen bonding with viral targets, whereas ANA-1’s bulkier 2-chlorophenyl group might hinder binding .
Impact of Substituents: Hydroxyl vs. Lipophilicity: The 7-methyl group in the target compound increases lipophilicity compared to derivatives like 6-Amino-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7-ol, which may alter membrane permeability .
Therapeutic Applications :
- While the target compound and ANA-1 target influenza, other analogues (e.g., carbonitrile-containing triazolopyrimidines) show antimicrobial activity , underscoring the scaffold’s versatility .
Biological Activity
3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (CAS No. 13223-34-2) is a heterocyclic compound with significant biological potential. Its molecular formula is C₆H₇N₅O, and it has a molecular weight of 165.15 g/mol. This compound belongs to a class of triazolo-pyrimidine derivatives known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
The compound exhibits the following chemical characteristics:
- Molecular Weight : 165.15 g/mol
- Density : 1.42 g/cm³
- LogP : 1.201 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 56.21 Ų
These properties suggest that the compound may have favorable absorption and distribution characteristics in biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and proteins involved in various biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a crucial role in cancer progression by regulating histone methylation .
- Antiviral Activity : The compound has shown potential in inhibiting RNA polymerase heterodimerization in influenza virus, suggesting its use as an antiviral agent .
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines, including this compound, exhibit significant anticancer activity. For instance:
- LSD1 Inhibition : In vitro studies demonstrated that compounds targeting LSD1 can suppress cancer cell proliferation and migration .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related triazolo-pyrimidine compounds have been documented to possess broad-spectrum antibacterial and antifungal activities .
Case Studies and Research Findings
Several studies have explored the biological activities of triazolo-pyrimidine derivatives:
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Due to its moderate lipophilicity (LogP = 1.201), the compound is expected to be absorbed well in biological systems.
- Metabolism and Excretion : Further studies are required to elucidate its metabolic pathways and excretion routes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, protocols involving Michael addition between triazol-5-amines and α,β-unsaturated ketones (e.g., chalcones) are widely used. Optimization includes adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and catalysts. Eco-friendly catalysts like cellulose sulfuric acid improve atom economy and reduce waste . Additives such as ammonium acetate can enhance regioselectivity and purity .
Q. How do researchers characterize and confirm the structure of triazolopyrimidine derivatives using spectroscopic methods?
- Methodology : Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks (e.g., distinguishing triazole vs. pyrimidine protons). IR spectroscopy verifies functional groups (e.g., -OH, -NH2). Mass spectrometry confirms molecular weight, while elemental analysis validates purity . For complex cases, X-ray crystallography resolves ambiguities in fused-ring systems .
Q. What biological activities have been reported for this compound, and how are these evaluated in preclinical studies?
- Methodology : Common assays include:
- Anticancer : Cytotoxicity screening against cell lines (e.g., HepG2, MCF-7) via MTT assays .
- Antimicrobial : Disk diffusion or MIC tests against bacterial/fungal strains .
- Anti-inflammatory : COX-2 inhibition assays .
- DNA intercalation : UV-Vis and fluorescence quenching studies to assess binding affinity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation of triazolopyrimidine derivatives?
- Methodology : Discrepancies often arise from tautomerism or solvent effects. For example, the -OH group at position 5 may exhibit variable chemical shifts depending on hydrogen bonding. Advanced techniques include:
- 2D NMR (COSY, HSQC) to map proton-carbon correlations.
- Variable-temperature NMR to identify dynamic equilibria.
- Computational modeling (DFT) to predict shifts and validate assignments .
Q. What computational strategies are employed to predict the biological activity and toxicity of triazolopyrimidine derivatives prior to synthesis?
- Methodology :
- PASS Software : Predicts biological activity spectra (e.g., anti-asthmatic, anti-HIV) based on structural motifs .
- GUSAR : Estimates acute toxicity (LD50) via QSAR models .
- Molecular docking : Screens for binding affinity with targets like A2A adenosine receptors or DNA helicases .
Q. How does the introduction of specific substituents (e.g., methyl, amino groups) influence the pharmacological profile of triazolopyrimidine analogs?
- Methodology :
- Methyl groups at position 7 enhance lipophilicity and membrane permeability, improving anticancer activity .
- Amino groups at position 3 increase hydrogen-bonding potential, boosting antiviral potency .
- Fluorophenyl substitutions improve metabolic stability and target selectivity .
Q. What eco-friendly catalytic systems have been developed for synthesizing triazolopyrimidine derivatives, and how do they compare to traditional methods?
- Methodology :
- Cellulose sulfuric acid : A recyclable catalyst that reduces byproduct formation in cyclocondensation reactions. Yields ≥85% with minimal purification .
- Microwave-assisted synthesis : Shortens reaction times from hours to minutes while maintaining high regioselectivity .
Q. How can researchers design experiments to assess the DNA intercalation potential of triazolopyrimidine-based compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
